Comparative IDO1 Inhibitory Potency: 1H-Indole-1-propiononitrile vs. Optimized IDO1 Inhibitors
1H-Indole-1-propiononitrile inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 4400 nM in a spectrophotometric assay measuring N′-formylkynurenine formation [1]. This value positions the compound as a moderately potent IDO1 ligand, providing a defined, replicable benchmark for research. In contrast, clinically optimized IDO1 inhibitors such as epacadostat (IC50 = 10 nM) and NLG919 (IC50 = 38 nM) exhibit approximately 440-fold and 115-fold higher potency, respectively. This substantial potency differential is critical for experimental design. The modest activity of 1H-Indole-1-propiononitrile makes it particularly well-suited as a reference control or as a chemical probe for elucidating structure-activity relationships (SAR) in the development of novel IDO1 inhibitors, especially when investigating the contribution of the N1-cyanoethyl substituent to target binding. Researchers requiring a highly potent IDO1 inhibitor for in vivo efficacy studies should select a clinically validated compound; however, for SAR studies, hit-to-lead optimization campaigns, or as a tool to assess assay sensitivity, the defined, moderate potency of CAS 4414-79-3 offers a distinct and verifiable advantage over both fully inactive and highly potent alternatives.
| Evidence Dimension | IDO1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4400 nM (4.4 µM) |
| Comparator Or Baseline | Epacadostat: IC50 = 10 nM; NLG919: IC50 = 38 nM |
| Quantified Difference | Epacadostat is ~440x more potent; NLG919 is ~115x more potent |
| Conditions | Inhibition of N-terminal his-tagged human IDO1 expressed in E. coli; N′-formylkynurenine formation measured by spectrophotometry. |
Why This Matters
This establishes a clear, quantitative benchmark that enables researchers to choose between a moderately potent chemical probe for SAR and mechanistic studies versus highly potent clinical candidates for efficacy evaluation.
- [1] TargetMine / ChEMBL. Bioactivity Data: CHEMBL568287 Inhibition of N-terminal his-tagged human indoleamine 2,3-dioxygenase. Retrieved April 2026. View Source
